molecular formula C9H6O3 B183389 7-hydroxy-4H-chromen-4-one CAS No. 59887-89-7

7-hydroxy-4H-chromen-4-one

Cat. No. B183389
Key on ui cas rn: 59887-89-7
M. Wt: 162.14 g/mol
InChI Key: WVJCRTSTRGRJJT-UHFFFAOYSA-N
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Patent
US08877949B2

Procedure details

To a round bottomed flask, 0.26 mol of 2′,4′-dihydroxyacetophenone was added and mixed thoroughly with 232 mL of triethyl orthoformate. Then 26.4 mL of perchloric acid was dropped slowly into the resultant mixture. After 30 min reaction, 300 mL ether was added, and solids were precipitated. Following sucking filtration, the dried solids were transferred into a 1000 mL round bottomed flask, and refluxed for 2 hours after 250 mL hot water was added. Sucking filtration was conducted again, and then 22.69 g of 7-hydroxychromone was obtained by recrystallization with ethanol, with a yield of 53.2% and MS m/z (M)162.
Quantity
0.26 mol
Type
reactant
Reaction Step One
Quantity
232 mL
Type
reactant
Reaction Step Two
Quantity
26.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
53.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH:12](OCC)(OCC)OCC.Cl(O)(=O)(=O)=O>CCOCC>[OH:8][C:6]1[CH:7]=[C:2]2[C:3]([C:9](=[O:11])[CH:10]=[CH:12][O:1]2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.26 mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C)=O
Step Two
Name
Quantity
232 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
26.4 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
solids were precipitated
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the dried solids were transferred into a 1000 mL round bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours after 250 mL hot water
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
Sucking filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(C=COC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.69 g
YIELD: PERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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